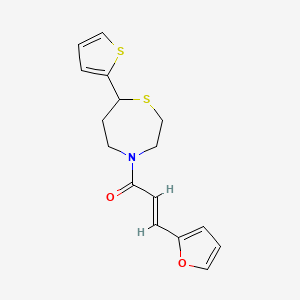

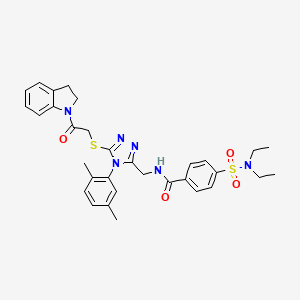

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include studying the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Identification in Biological Samples

- Foodstuffs and Biological Fluids : Tetrahydro-beta-carbolines like 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA) and 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (TCCA) have been identified in various foodstuffs, urine from healthy human subjects, and human milk. They may be produced through fermentation or by condensation of tryptophan and acetaldehyde. Their presence in human urine and milk suggests endogenous synthesis in humans (Adachi et al., 1991).

Neurochemical and Pharmacological Actions

- Binding to Benzodiazepine Receptors : Tetrahydro-beta-carbolines and beta-carbolines show varying degrees of binding affinity to benzodiazepine receptors in vitro. Substituents with carbonyl groups at the 3-position enhance in vitro potency. Some derivatives have been identified as benzodiazepine antagonists in vivo (Cain et al., 1982).

Enantioselective Synthesis

- Enantioselective Preparation of Compounds : The enantioselective preparation of compounds like dihydropyrimidones involves various beta-carboline derivatives. These synthesis methods are important for creating chiral compounds with specific stereochemical configurations (Goss et al., 2009).

Oxidation and Condensation Products

- Synthesis for Analytical and Toxicological Purposes : Modified methods for synthesizing oxidation and carbonyl condensation products of tryptophan, including tetrahydro-beta-carbolines, have been developed. These compounds are used as reference substances for analytical and toxicological investigations (Simat et al., 1994).

Catalytic Reactions

- Mannich Reactions and Catalysis : Studies have shown that certain phosphoric acid derivatives serve as effective catalysts for direct Mannich reactions, which are important for constructing beta-aminoketones. This demonstrates the role of tetrahydro-beta-carbolines in facilitating certain types of chemical reactions (Uraguchi & Terada, 2004).

Food and Beverage Analysis

- Occurrence in Food and Beverages : Tetrahydro-beta-carboline-3-carboxylic acids have been identified in various commercial foodstuffs, including soy sauce, wines, beers, and yogurts. Their formation is likely through chemical reactions involving food components during processing (Herraiz, 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R)-2-acetyl-1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-12(23)22-17(20(24)25)11-15-14-9-5-6-10-16(14)21-18(15)19(22)13-7-3-2-4-8-13/h2-10,17,19,21H,11H2,1H3,(H,24,25)/t17-,19?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISQQCZJAUBPR-DUSLRRAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H](CC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-2-acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2839530.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2839540.png)

![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2839543.png)

![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2839548.png)